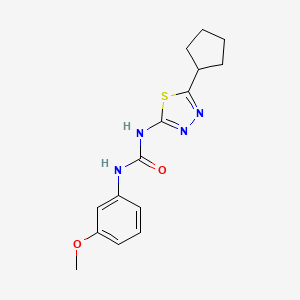
1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, viruses, or bacteria.
Biochemical and Physiological Effects
Studies have shown that 1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. It has also been shown to have anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has been shown to have potent activity against cancer cells, viruses, and bacteria, making it a promising candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its activity and reduce potential side effects.
Zukünftige Richtungen
There are several future directions for the research of 1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole. One direction is to further study its mechanism of action to optimize its activity and reduce potential side effects. Another direction is to explore its potential as a drug candidate for the treatment of other diseases. Additionally, it may be beneficial to study its pharmacokinetics and pharmacodynamics to better understand its efficacy and safety in vivo. Finally, it may be useful to explore its potential applications in other fields, such as agriculture or material science.
Conclusion
In conclusion, 1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound that has shown significant potential in scientific research due to its various applications. It has been synthesized using different methods and has been studied for its potential as a drug candidate for the treatment of various diseases. Although the mechanism of action is not fully understood, it has been shown to have potent activity against cancer cells, viruses, and bacteria. Further research is needed to optimize its activity and reduce potential side effects, explore its potential as a drug candidate for other diseases, and investigate its potential applications in other fields.
Synthesemethoden
The synthesis of 1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole has been achieved using different methods. One of the most common methods is the reaction of 1,2-diaminobenzene with 3-methyl-1-butanol and trifluoromethyl iodide in the presence of a catalyst such as copper iodide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole has shown potential in scientific research due to its various applications. One of the main applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. It has been shown to have anticancer, antiviral, and antibacterial activities.
Eigenschaften
IUPAC Name |
1-(3-methylbutyl)-2-(trifluoromethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2/c1-9(2)7-8-18-11-6-4-3-5-10(11)17-12(18)13(14,15)16/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMBALGCJHYWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)
amino]ethanol](/img/structure/B5763165.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5763192.png)


![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5763214.png)
![2-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5763219.png)
